2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-4-3-10-6-7-5(2)8-9(4)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZJEHHMCQJAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NN12)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Pathways
Established Synthetic Routes to the Thiazolo[3,2-b]wikipedia.orgnih.govresearchgate.nettriazole Scaffold
The most prevalent and reliable methods for constructing the thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole core involve the cyclocondensation of a 1,2,4-triazole (B32235) containing a sulfur-based functional group with appropriate bifunctional electrophiles. nih.govresearchgate.net
A cornerstone of thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole synthesis is the Hantzsch thiazole (B1198619) synthesis, adapted for a triazole precursor. researchgate.netyoutube.com This approach typically utilizes 3-substituted-5-mercapto-1,2,4-triazoles (which exist in tautomeric equilibrium with the thione form) as the key starting material. researchgate.netzsmu.edu.ua The reaction condenses the mercaptotriazole with a molecule that provides a two-carbon unit, which undergoes cyclization to form the fused thiazole ring. researchgate.net
The reaction between 5-mercapto-1,2,4-triazoles and α-halomethylcarbonyl compounds, such as α-haloketones, is a widely employed and efficient method for creating the thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole system. researchgate.netresearchgate.net Reagents like phenacyl bromides and chloroacetone (B47974) are common bielectrophiles used in this condensation. nih.govyoutube.com The reaction proceeds by alkylating the sulfur atom of the triazole, followed by an intramolecular cyclization and dehydration. researchgate.net
This synthetic strategy can be performed under different conditions to achieve the final product. researchgate.net One approach involves a direct, one-pot reaction where the mercaptotriazole and the α-haloketone are refluxed in the presence of an acid catalyst, such as concentrated sulfuric acid. researchgate.net Alternatively, a two-step procedure can be used. researchgate.net In the first step, the intermediate S-alkylated thioether is formed by reacting the starting materials under basic conditions (e.g., sodium bicarbonate) or at room temperature in a solvent like ethanol. researchgate.net This intermediate can then be isolated and subsequently cyclized using a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid (PPA). researchgate.net
More recently, methodologies using α-bromodiketones, generated in situ from 1,3-diketones and N-bromosuccinimide (NBS), have been developed. researchgate.net These reactions can be conducted under catalyst-free, aqueous conditions, offering a greener protocol. researchgate.net
Table 1: Examples of Reagents and Conditions for Cyclocondensation
| Mercaptotriazole Precursor | Bielectrophilic Reagent | Catalyst/Solvent System | Outcome |
| 5-Aryl-3-mercapto-1,2,4-triazole | α-Bromoketones | Absolute ethanol, conc. H₂SO₄, reflux | Direct formation of 2,6-diaryl-thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole. researchgate.net |
| 5-Aryl-3-mercapto-1,2,4-triazole | α-Bromoketones | I. Absolute ethanol, NaHCO₃, RT; II. Conc. H₂SO₄ | Stepwise formation via isolable thioether intermediate. researchgate.net |
| 5-Substituted 4-amino-1,2,4-triazole-3-thiol | α-Chloroacetone | Acetic acid, heteropolyacid catalyst, reflux | Formation of corresponding triazolothiadiazine (related system). nih.gov |
| 3-Mercapto wikipedia.orgnih.govresearchgate.nettriazoles | 1,3-Diketones / NBS | Aqueous conditions, visible light | In situ generation of α-bromodiketone and subsequent cyclization. researchgate.net |
The mechanism for the formation of the thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole ring from a mercaptotriazole and an α-haloketone is a classic example of a Hantzsch-type condensation. youtube.com The process begins with the sulfur atom of the mercaptotriazole, acting as a potent nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone via an Sₙ2 reaction. youtube.com This initial step results in the formation of an S-alkylated thioether intermediate. researchgate.net
Following this S-alkylation, the key ring-closing step occurs. An intramolecular nucleophilic attack is initiated by one of the nitrogen atoms of the triazole ring (specifically the N4 atom) on the electrophilic carbonyl carbon of the ketone moiety. youtube.com This attack forms a five-membered ring intermediate, a hemiaminal-like structure. youtube.com The final step is a dehydration reaction, where a molecule of water is eliminated from this intermediate. youtube.com This elimination leads to the formation of a double bond within the newly formed ring, resulting in the stable, aromatic thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole fused system. researchgate.netyoutube.com The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular attack by the triazole nitrogen. researchgate.net
Annulation, or ring-forming, strategies are fundamental to the synthesis of fused heterocyclic systems like thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole. nih.govresearchgate.net These strategies can be broadly categorized based on which ring is constructed onto the other pre-formed heterocyclic core.
The most common and direct route to the thiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazole system involves the annulation of a thiazole ring onto a pre-existing 1,2,4-triazole structure. wikipedia.orgresearchgate.net This is the essence of the cyclocondensation reactions described previously (Section 2.1.1). In this approach, the 1,2,4-triazole-3-thione serves as the foundational scaffold. zsmu.edu.ua The thione provides the S-C-N segment, and the bifunctional reagent, such as an α-haloketone, provides the remaining two-carbon (C-C=O) unit required to complete the five-membered thiazole ring. wikipedia.orgresearchgate.net This strategy is highly effective due to the ready availability of substituted 1,2,4-triazole-3-thiones and the efficiency of the Hantzsch-type cyclization. researchgate.netzsmu.edu.ua
A conceptually alternative, though less commonly reported for this specific isomer, is the construction of the 1,2,4-triazole ring onto a pre-existing thiazole moiety. This would require a thiazole molecule appropriately functionalized with groups capable of undergoing cyclization to form the triazole ring. For instance, a 2-hydrazinothiazole derivative could serve as a key precursor. This precursor, containing a nucleophilic hydrazine (B178648) group attached to the thiazole core, could react with various C1 synthons to build the triazole ring. nih.gov
Established methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn–Brunner reactions, could be adapted for this purpose. nih.gov For example, reacting a 2-hydrazinothiazole with a cyanogen (B1215507) bromide or an acyl derivative followed by cyclization could furnish the fused system. Another approach involves the annulation of nitriles with hydrazines, a base-mediated method that could potentially be applied to a thiazole-substituted hydrazine to generate the fused triazole ring. rsc.org
C-H Functionalization Approaches
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazole system, research has demonstrated successful functionalization, particularly at the C-5 position of the thiazole ring. researchgate.net
Methods have been developed for the palladium-catalyzed direct alkenylation and (het)arylation of the thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazole nucleus. researchgate.net These dehydrogenative cross-coupling reactions with alkenes lead to C-5 alkenylated products in moderate to good yields. researchgate.net An efficient and convenient method for C-5 (het)arylation has also been established, allowing for the synthesis of di- and trisubstituted derivatives in excellent yields with full regioselectivity. researchgate.net This direct C-H activation protocol is suitable for a wide range of (hetero)aryl bromides. researchgate.net
In addition to palladium, copper catalysts have also proven effective. A simple copper-catalyzed protocol has been developed for the regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles, which tolerates a variety of functional groups and produces derivatives in high yields. researchgate.net A summary of these C-H functionalization approaches is presented below.
| Catalyst System | Reaction Type | Position | Key Features | Reference |
| Palladium (Pd) | Direct Alkenylation | C-5 | Dehydrogenative cross-coupling with alkenes. | researchgate.net, researchgate.net |
| Palladium (Pd) | Direct (Het)Arylation | C-5 | High regioselectivity; tolerant of various (hetero)aryl bromides. | researchgate.net |
| Copper (Cu) | Direct Arylation | C-5 | Proceeds smoothly with a simple catalyst; tolerates diverse functional groups. | researchgate.net |
Modern Advancements in the Synthesis of 2,6-Dimethylthiazolo[3,2-b]researchgate.netresearchgate.netrsc.orgtriazole and its Derivatives
Modern synthetic chemistry emphasizes the use of sustainable and efficient protocols. In the context of thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazole synthesis, visible-light-mediated reactions and palladium-catalyzed couplings represent the forefront of these advancements.
Visible-Light-Mediated Catalyst-Free Protocols
A significant breakthrough has been the development of a visible-light-mediated, catalyst-free protocol for the regioselective synthesis of functionalized thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazoles. researchgate.netrsc.orgucm.es This green and straightforward method involves the reaction of 3-mercapto researchgate.netresearchgate.netrsc.orgtriazoles with α-bromodiketones, which are generated in situ from the corresponding 1,3-diketones and N-Bromosuccinimide (NBS). researchgate.netucm.es The reaction proceeds under aqueous conditions and provides excellent yields of the target compounds. researchgate.netrsc.org The structure of the resulting regioisomer has been unequivocally confirmed through 2D-NMR spectroscopy and X-ray crystallographic studies. researchgate.netucm.es
The mechanism of this visible-light-induced cyclization has been investigated through mechanistic studies. researchgate.netrsc.org Radical initiating and trapping experiments were conducted, and the results support a free radical pathway for the cyclization process. researchgate.netrsc.orgucm.es
The use of water as the reaction solvent is a key feature of this modern protocol, offering significant advantages from a green chemistry perspective. rsc.orgucm.es Employing aqueous conditions reduces the reliance on hazardous and volatile organic solvents, thereby minimizing the ecological impact of the synthesis. ucm.es This approach is noted for being environmentally benign, offering high yields, and utilizing an inexpensive and readily available energy source in the form of visible light. researchgate.net
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.com These reactions have been effectively applied to the synthesis and derivatization of the thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazole scaffold. An efficient method utilizing a Pd(OAc)₂ catalyst has been developed for the direct arylation of thiazolo[3,2-b]-1,2,4-triazoles with various aryl bromides. researchgate.net This reaction can be performed under ligandless conditions and is accelerated by microwave irradiation, providing rapid access to the desired products in good yields. researchgate.net
The general catalytic cycle for such cross-coupling reactions typically involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with an organic halide. mdpi.com
Transmetalation: The organometallic reagent transfers its organic group to the palladium complex. mdpi.com
Reductive Elimination: The two organic groups couple, forming the final product and regenerating the palladium(0) catalyst. mdpi.com
Among the various palladium-catalyzed methods, the Sonogashira coupling reaction is a particularly powerful tool for forming C(sp)-C(sp²) bonds, and it has been successfully used for the derivatization of thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazoles. researchgate.netnih.gov This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net It provides an effective route to C-C bond formation, leading to substituted thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazoles with high yield and good regioselectivity. researchgate.net
Notably, advancements have led to copper-free Sonogashira coupling reactions for the synthesis of 2-substituted thiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazoles, enhancing the reaction's applicability, particularly in medicinal chemistry where removal of copper residues can be problematic. nih.govresearchgate.net
| Reaction | Description | Key Features | Reference |
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl/vinyl halide catalyzed by palladium. | Forms C(sp)-C(sp²) bonds; enables derivatization with alkynyl groups; copper-free versions available. | researchgate.net, researchgate.net, nih.gov |
Green Chemistry Principles in Synthesis Optimization
Future Perspectives in Synthetic Routes Towards the Dimethylthiazolotriazole System
Future research in the synthesis of 2,6-dimethylthiazolo[3,2-b] researchgate.netresearchgate.netrsc.orgtriazole and related derivatives is expected to focus on several key areas. The development of novel C-H functionalization reactions beyond arylation, such as alkenylation and alkylation, will continue to be a major theme, providing access to a wider range of functionalized derivatives. researchgate.net
The exploration of photoredox catalysis and other modern synthetic techniques will likely lead to even more efficient and sustainable synthetic routes. Furthermore, the application of flow chemistry could enable the scalable and continuous production of these compounds, which is crucial for their potential applications in pharmaceuticals and materials science.
The development of one-pot, multi-component reactions will also be a priority, as these methods offer significant advantages in terms of efficiency and waste reduction. rsc.org As the understanding of the structure-activity relationships of this heterocyclic system grows, the demand for more diverse and complex derivatives will drive further innovation in synthetic methodologies.
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide irrefutable evidence for the molecular structure of 2,6-Dimethylthiazolo[3,2-b] researchgate.neturfu.runih.govtriazole.
Determination of Solid-State Molecular Geometry and Bond ParametersBy analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the molecule can be determined. This allows for the precise measurement of all bond lengths, bond angles, and torsion angles. The analysis would confirm the inherent planarity of the fused thiazolo[3,2-b]researchgate.neturfu.runih.govtriazole ring system, a common feature in similar heterocyclic structures.nih.govnih.govKey parameters such as the C-S, C=N, N-N, and C-C bond lengths within the fused rings, as well as the geometry of the methyl substituents, would be accurately defined.
Illustrative Data Table: Hypothetical Bond Parameters This table is a hypothetical representation of the data that would be obtained from an X-ray diffraction experiment.
Interactive Table: Selected Bond Lengths (Å)| Bond | Expected Length (Å) |
|---|---|
| S1-C2 | ~1.74 |
| S1-C7a | ~1.76 |
| N4-C5 | ~1.38 |
| N4-N3 | ~1.39 |
| C5-C6 | ~1.48 |
| C2-N3 | ~1.31 |
| Angle | Expected Angle (°) |
|---|---|
| C2-S1-C7a | ~90.5 |
| N3-C2-S1 | ~114.0 |
| C2-N3-N4 | ~105.0 |
| C7a-N4-N3 | ~109.5 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure in solution and providing insights into its dynamic behavior. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required for a comprehensive analysis.
Heteronuclear 2D-NMR for Comprehensive Connectivity (HMBC, HMQC)Two-dimensional heteronuclear NMR experiments are essential for assigning the proton and carbon signals and confirming the molecular skeleton.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals directly to the carbons they are attached to (¹J-coupling). It would be used to assign the signals for the two methyl groups (CH₃) and the lone proton on the thiazole (B1198619) ring (CH).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is the key NMR technique for establishing the connectivity across the fused ring system. For example, the protons of the methyl group at C2 would show a correlation to the bridgehead carbon (C7a) and the nitrogen-bearing carbon of the triazole ring (N3-C2), confirming its position. Likewise, correlations from the C6-methyl protons would confirm its attachment point. These correlations are critical for verifying the specific regioisomer in solution, complementing the X-ray data. nih.gov
Illustrative Data Table: Hypothetical NMR Assignments This table is a hypothetical representation of the data that would be obtained from NMR experiments in a solvent like CDCl₃.
Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| 2 | ~150.0 | - | - |
| 2-CH₃ | ~15.0 | ~2.5 (s, 3H) | C2, C7a |
| 5 | ~145.0 | ~7.8 (s, 1H) | C6, C7a, C3a |
| 6 | ~160.0 | - | - |
| 6-CH₃ | ~18.0 | ~2.7 (s, 3H) | C6, C5 |
Advanced 1D and 2D NMR for Conformational Analysis in SolutionWhile the core heterocyclic system is largely planar, the methyl groups have rotational freedom. Advanced NMR techniques can probe the preferred conformation in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY or ROESY experiment could potentially show a spatial correlation between the proton on the thiazole ring (H5) and the protons of one of the methyl groups, providing information about the molecule's average conformation and the potential for hindered rotation in solution.
Tautomeric Equilibrium Studies in Solution using NMR
In typical 1,2,4-triazole (B32235) rings, prototropic tautomerism, where a hydrogen atom shifts between the nitrogen atoms at positions 1, 2, and 4, is a well-documented phenomenon. dnu.dp.uaufv.breurl-pesticides.eu However, in the fused bicyclic structure of 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole, this classical tautomerism is geometrically inhibited. The nitrogen atom at position 4 is a bridgehead atom and cannot bear a proton, while the positions for protonation are fixed by the fused thiazole ring.
Nuclear Magnetic Resonance (NMR) spectroscopy, therefore, serves not to study a dynamic equilibrium but to provide an unambiguous structural confirmation of the single, stable regioisomer formed during synthesis. The synthesis of substituted thiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazoles can theoretically yield different isomers, making definitive characterization essential. ucm.es Advanced 2D-NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for this purpose, as they establish long-range correlations between protons and carbons, confirming the precise connectivity of the fused ring system. ucm.esrsc.org
While classical tautomerism is absent, NMR can be used to study the protonation sites of the molecule. Theoretical studies on the parent 1,2,4-triazole ring using Density Functional Theory (DFT) calculations indicate that the N4 position is the preferred site of protonation. dnu.dp.ua For the fused system, NMR studies in acidic media could reveal the most basic nitrogen atom by observing the largest changes in chemical shifts upon protonation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole (Note: These are estimated values based on general principles and data from analogous structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.4 | ~15 |
| C5-H | ~7.5 - 8.0 | ~110 - 115 |
| C6-CH₃ | ~2.6 | ~18 |
| C2 | - | ~150 - 155 |
| C5 | See C5-H | See C5 |
| C6 | - | ~145 - 150 |
| C7a (Bridgehead) | - | ~160 - 165 |
Vibrational Spectroscopy (FTIR) for Functional Group and Bond Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and analyzing the bond vibrations within the 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole molecule. The spectrum displays characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. Analysis of related heterocyclic systems provides a basis for assigning these bands. nih.gov
For instance, the FTIR spectrum of 1,2,4-triazole shows aromatic C-H stretching vibrations around 3032-3097 cm⁻¹ and aromatic C=C stretching bands at 1483 cm⁻¹ and 1529 cm⁻¹. researchgate.net In derivatives of ijrpc.comurfu.ruresearchgate.nettriazolo[3,4-b] ijrpc.comresearchgate.netamhsr.orgthiadiazole, a related fused system, characteristic bands for aromatic C-H stretching are observed around 3050 cm⁻¹, with C=N and C=C vibrations appearing in the 1457-1623 cm⁻¹ range. amhsr.orgajol.info The C-S bond, integral to the thiazole ring, typically shows absorption in the fingerprint region, around 600-770 cm⁻¹. ijrpc.comamhsr.org
Table 2: Characteristic FTIR Absorption Bands for 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole (Based on data from analogous heterocyclic compounds)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 | amhsr.org |
| C-H Stretching (Aromatic/Heteroaromatic) | C-H on triazole ring | 3030 - 3100 | researchgate.net |
| C=N Stretching | Triazole/Thiazole rings | 1600 - 1650 | amhsr.orgajol.info |
| C=C Stretching | Thiazole ring | 1450 - 1550 | researchgate.netajol.info |
| C-S Stretching | Thiazole ring | 600 - 770 | ijrpc.comamhsr.org |
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides critical information about the molecular weight and structural integrity of 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole and elucidates its fragmentation pathways under ionization. In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will first generate a molecular ion peak (M⁺·) or a protonated molecular ion ([M+H]⁺).
The fragmentation of 1,2,4-triazole derivatives is known to be challenging due to the stability of the heterocyclic core, sometimes resulting in poor fragmentation efficiency. sciex.comresearchgate.net However, characteristic fragmentation patterns can be identified. A primary fragmentation route for many nitrogen-rich heterocycles, including the related 1,2,3-thiadiazoles, is the elimination of a stable nitrogen molecule (N₂). nih.gov
A plausible fragmentation pathway for 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole would begin with the molecular ion. Subsequent fragmentation could involve:
Loss of N₂: Cleavage of the triazole ring to expel a neutral nitrogen molecule.
Loss of Acetonitrile (CH₃CN): A rearrangement followed by the elimination of acetonitrile, originating from the C2-methyl group and adjacent nitrogen atoms.
Thiazole Ring Cleavage: Fission of the thiazole ring, potentially leading to the loss of the sulfur atom or a thio-containing fragment.
Loss of a Methyl Radical (·CH₃): Cleavage of one of the methyl groups to form an [M-15]⁺ ion.
Table 3: Plausible Mass Spectrometry Fragments for 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole (Molecular Formula: C₇H₇N₃S, Molecular Weight: 165.22 g/mol )
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| 165 | [C₇H₇N₃S]⁺· | (Molecular Ion) |
| 150 | [C₆H₄N₃S]⁺ | ·CH₃ |
| 137 | [C₇H₇S]⁺ | N₂ |
| 124 | [C₅H₄N₂S]⁺· | CH₃CN |
| 82 | [C₃H₂N₂S]⁺· | C₄H₅N |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the conjugated heterocyclic system. Studies on analogous fused systems, such as 2,6-disubstituted thiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazine-3,7-diones, show strong absorption bands in the UV region, with maxima (λ_max) reported around 227-234 nm and additional bands between 293-332 nm. researchgate.net These absorptions are characteristic of the extensive π-electron system of the fused rings.
Fluorescence spectroscopy provides insight into the molecule's ability to emit light after absorbing it. While not all heterocyclic compounds are highly fluorescent, the emission properties of 1,2,4-triazole derivatives are an active area of research. The fluorescence behavior is highly sensitive to the molecular structure and the nature of its substituents. journalofbabylon.com For example, attaching different groups to a 1,2,4-triazole core can significantly modulate or even quench its fluorescence. journalofbabylon.com The 2,6-Dimethylthiazolo[3,2-b] ijrpc.comurfu.ruresearchgate.nettriazole system possesses the necessary conjugated structure that could potentially give rise to fluorescence, though its quantum yield and emission wavelength would depend heavily on its specific electronic structure and environment.
Table 4: Electronic Absorption Properties for Thiazolo-Triazole Systems (Based on data from analogous compounds)
| Spectroscopic Parameter | Description | Expected Value | Reference |
| λ_max 1 (UV-Vis) | Wavelength of maximum absorption (π → π) | ~220 - 240 nm | researchgate.net |
| λ_max 2 (UV-Vis) | Wavelength of maximum absorption (n → π or π → π*) | ~290 - 340 nm | researchgate.net |
| λ_em (Fluorescence) | Wavelength of maximum emission | Dependent on substitution and environment | journalofbabylon.com |
Theoretical and Computational Chemistry Studies of 2,6 Dimethylthiazolo 3,2 B 1 2 3 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. nih.govnih.govdnu.dp.uamdpi.com These methods are frequently used to study various 1,2,4-triazole (B32235) derivatives. nih.govnih.govdnu.dp.uamdpi.comnih.govresearchgate.net
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.govnih.gov For the thiazolo[3,2-b] nih.govnih.govufv.brtriazole system, this would involve determining the planarity of the fused rings and the orientation of the methyl substituents. X-ray crystallography studies on related compounds, such as (Z)-5-Cyclopropylaminomethylidene- nih.govuzhnu.edu.uathiazolo-[3,2-b] nih.govnih.govufv.brtriazol-6(5H)-one, have shown that the fused bicyclic system is nearly planar. nih.gov
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are fundamental to understanding the molecule's behavior. nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
In studies of related triazole derivatives, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. For the thiazolo[3,2-b] nih.govnih.govufv.brtriazole core, the distribution of these orbitals would indicate the likely sites for electron donation (nucleophilic attack) and acceptance (electrophilic attack).
Table 1: Illustrative Frontier Molecular Orbital Energies for a Triazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is representative of a generic triazole derivative and not specific to 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govufv.brtriazole.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack.
For a thiazolo[3,2-b] nih.govnih.govufv.brtriazole derivative, MEP analysis would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the thiazole (B1198619) ring, identifying them as potential sites for electrophilic interaction. nih.gov The hydrogen atoms of the methyl groups would exhibit a positive potential.
Fukui functions and the related Parr functions are reactivity descriptors derived from DFT that provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. These functions help to pinpoint the most likely sites for nucleophilic and electrophilic attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
In studies of 1,2,4-triazole-3-thiones, electrophilic Fukui functions have been used to explain the regioselectivity of alkylation reactions, successfully identifying the most reactive atoms for electrophilic attack. uzhnu.edu.ua For 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govufv.brtriazole, these calculations would precisely identify which of the nitrogen or sulfur atoms is the most nucleophilic and which carbon atoms are most susceptible to nucleophilic attack.
Computational Modeling of Spectroscopic Properties
Computational methods can also predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm molecular structures. ufv.brmdpi.comresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). uzhnu.edu.uamdpi.comresearchgate.net Theoretical calculations of NMR spectra for various 1,2,4-triazole derivatives have shown good correlation with experimental data. ufv.bruzhnu.edu.ua
For 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govufv.brtriazole, GIAO calculations would predict the chemical shifts for the methyl protons and carbons, as well as for the protons and carbons of the heterocyclic rings. These predicted values would be instrumental in assigning the peaks in an experimental NMR spectrum and confirming the compound's structure.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Triazole
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C-3 | 155.2 | 156.3 |
| C-5 | 145.1 | 144.8 |
| C6H5-C1 | 133.5 | 133.2 |
| SCH3 | 15.8 | 15.5 |
Note: This data is based on a 4-amino-5-phenyl-3-methylthio-1,2,4-triazole and is for illustrative purposes only. uzhnu.edu.ua
Simulation of Vibrational Frequencies and Intensities
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole. By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational analysis can be performed. These simulations yield theoretical frequencies and intensities that are crucial for interpreting experimental spectra.
Assignments of vibrational modes are facilitated by these calculations, which can clarify ambiguities in experimental data. nih.gov For the 1,2,4-triazole ring system, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, have shown very good agreement with experimental FTIR spectra. nih.gov For 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, specific vibrational modes can be assigned to the stretching and bending of its constituent parts: the fused thiazole and triazole rings, and the methyl groups.
Key vibrational modes anticipated for this molecule would include:
C-H stretching from the methyl groups and the aromatic ring.
C-N and N-N stretching within the triazole ring.
C-S and C=N stretching within the thiazole ring.
Ring stretching and deformation modes characteristic of the fused heterocyclic system.
Methyl group deformations (scissoring, rocking).
A theoretical vibrational analysis allows for the identification of characteristic "marker bands" that are unique to this structure, aiding in its identification and characterization in complex mixtures.
Table 1: Representative Theoretical Vibrational Frequencies for 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole
This table illustrates the type of data obtained from DFT calculations for vibrational analysis, based on general knowledge of similar heterocyclic systems.
| Calculated Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Vibrational Mode Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic and methyl) |
| ~1620-1500 | Strong | C=N and C=C stretching (ring modes) |
| ~1450-1350 | Medium-Strong | CH₃ deformation (asymmetric and symmetric) |
| ~1300-1200 | Strong | C-N stretching |
| ~1100-1000 | Medium | N-N stretching, Ring breathing modes |
| ~750-650 | Strong | C-S stretching |
Electronic Transition Predictions and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis) and predicting electronic transitions. researchgate.net For a molecule like 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, TD-DFT calculations can determine the energies of the lowest singlet excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.
These calculations provide information on:
λmax: The wavelength of maximum absorption.
Oscillator Strength (f): A measure of the intensity of the electronic transition.
Molecular Orbital (MO) Contributions: Identification of the specific orbitals involved in the transition (e.g., HOMO to LUMO).
For conjugated heterocyclic systems, the primary electronic transitions are typically π → π* in nature. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding these transitions. dergipark.org.tr In 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the rings, while the LUMO would be distributed across the π-conjugated framework. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties and the position of its main absorption band. dnu.dp.ua
Table 2: Predicted Electronic Transitions for 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole (Illustrative)
This table provides an example of results from a TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~240-260 | > 0.05 | HOMO-1 → LUMO (π → π) |
Mechanistic Computational Studies of Reactions
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems.
The synthesis of the thiazolo[3,2-b] mdpi.comnih.govnih.govtriazole scaffold typically involves the cyclocondensation of a 3-mercapto-1,2,4-triazole with a bifunctional electrophile, such as an α-haloketone. researchgate.netucm.es Computational studies can map the entire reaction pathway for the formation of 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole.
This analysis involves:
Locating Stationary Points: Geometries of reactants, intermediates, transition states (TS), and products are optimized.
Transition State Searching: Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants/intermediates to products.
Frequency Analysis: Calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to the connected reactant and product, confirming the TS links the desired minima.
For the cyclization leading to 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, this process would elucidate whether the mechanism is concerted or stepwise, and identify the precise geometry of atoms at the point of highest energy.
For the synthesis of 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, computational energetics can:
Determine the rate-determining step of the reaction (the one with the highest activation barrier).
Explain the regioselectivity of the reaction, for instance, why the reaction between an unsymmetrical triazole and an unsymmetrical ketone yields one specific isomer over another. ucm.esnih.gov
Predict how substituents on the reactants will affect the reaction rate and outcome by altering the stability of intermediates and transition states.
These insights are invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, MD simulations could be employed to:
Explore Conformational Space: Although the fused ring system is largely rigid, the methyl groups can rotate. MD can explore the preferred orientations and rotational barriers of these groups.
Study Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation behavior and identify the primary modes of intermolecular interaction (e.g., π-π stacking, van der Waals forces) that govern its solid-state packing or behavior in solution.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on Mechanistic Insights)
QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. kashanu.ac.ir While many QSAR studies focus on prediction, they can also provide mechanistic insights.
For a series of thiazolo[3,2-b] mdpi.comnih.govnih.govtriazole derivatives, including the 2,6-dimethyl variant, a QSAR study could be developed to understand a specific biological activity (e.g., anti-inflammatory or antimicrobial). mdpi.comkashanu.ac.ir The process involves calculating a wide range of molecular descriptors for each compound in the series.
These descriptors fall into several categories:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies. These describe a molecule's ability to engage in electrostatic or orbital-based interactions.
Steric: Molecular volume, surface area, specific shape indices. These relate to how a molecule fits into a binding site.
Hydrophobic: LogP (partition coefficient). This describes the molecule's partitioning between aqueous and lipid environments, crucial for membrane permeability. mdpi.com
Topological: Indices that describe molecular branching and connectivity.
By using statistical methods like multiple linear regression (MLR), a model is built that shows which descriptors are most important for the observed activity. kashanu.ac.ir For 2,6-Dimethylthiazolo[3,2-b] mdpi.comnih.govnih.govtriazole, such a model could mechanistically suggest that its activity is driven by a specific combination of its moderate lipophilicity and the electronic influence of the methyl groups on the heterocyclic core.
Reactivity Profile and Mechanistic Organic Transformations
Electrophilic and Nucleophilic Reaction Pathways of the Thiazolo[3,2-b]nih.govresearchgate.netlookchem.comtriazole Core
The thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole core exhibits a nuanced reactivity profile, with specific sites on the ring system being susceptible to either electrophilic or nucleophilic attack. The electron distribution within the fused rings makes certain positions electron-rich and others electron-deficient.
Generally, for the parent 1,2,4-triazole (B32235) ring, electrophilic substitution is favored at the nitrogen atoms due to their high electron density. nih.gov Conversely, the carbon atoms of the triazole ring are π-deficient because they are attached to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.gov When fused with a thiazole (B1198619) ring, the reactivity of the entire system is modified. The thiazole portion of the scaffold, particularly the C-5 position, becomes a key site for various functionalization reactions. Investigations into related N-fused heterocycles like thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazol-7-ium salts have been conducted to understand their reactions with nucleophiles, highlighting the reactivity of the fused system. researchgate.net
Site-Selectivity and Regiochemistry of Substitutions
Research has demonstrated remarkable site-selectivity in substitution reactions on the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole core. The C-5 position on the thiazole ring is the most reactive site for electrophilic substitution and C-H functionalization.
Palladium-catalyzed direct C-H (het)arylation of mono- or disubstituted thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazoles proceeds with complete regioselectivity at the C-5 position. researchgate.netresearchgate.net This method allows for the synthesis of a variety of C-5,6 bis(het)aryl derivatives. researchgate.net Similarly, copper-catalyzed direct C-5 arylation has been developed, which tolerates a wide range of functional groups and provides C-5 aryl-substituted thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazoles in high yields. researchgate.net
Further demonstrating the regioselectivity at C-5, palladium-catalyzed direct alkenylation via C-H activation affords C-5 alkenylated products. researchgate.netresearchgate.net A regioselective copper-catalyzed direct sulfenylation with thiols has also been established, providing a route to 5-sulfenylated thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazoles. researchgate.net These reactions underscore the heightened reactivity of the C-5 position, making it a prime target for introducing molecular diversity.
Investigation of Bromine and Nitro Group Reactivity on Dimethylthiazolotriazole Derivatives
Direct studies on the bromination and nitration of 2,6-dimethylthiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole are not extensively documented in the reviewed literature. However, the reactivity of related structures provides insight into potential reaction pathways.
In a study on the bromination of 4-allyl-5-methyl-1,2,4-triazole-3-thione, the reaction with bromine in acetic acid did not result in a simple substitution but led to an electrophilic-induced cyclization. researchgate.net This formed a mixture of a five-membered thiazolo[2,3-c] nih.govresearchgate.netlookchem.comtriazolium bromide and a six-membered triazolo[3,4-b] nih.govresearchgate.netthiazinium bromide, with the latter likely rearranging to the former via a thiiranium ion intermediate. researchgate.net This suggests that for precursors to the fused system, electrophilic attack by bromine can initiate complex ring-forming or rearrangement reactions rather than direct substitution on a pre-existing aromatic core.
Regarding nitration, studies on other heterocyclic systems containing a 1,2,4-triazole ring show that nitration is feasible. For example, the nitration of N(3),N(6)-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine using a nitric acid-acetic anhydride (B1165640) mixture resulted in the formation of the corresponding 3-nitro-1H-1,2,4-triazole derivative. nih.gov This indicates that the triazole portion of the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole system could potentially be nitrated, although the specific conditions and regioselectivity for the 2,6-dimethyl derivative would require experimental verification.
Functionalization Strategies and Derivatization
The inherent reactivity of the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole scaffold allows for a variety of functionalization strategies, enabling the synthesis of a wide array of derivatives. These strategies often exploit the regioselective reactivity of the C-5 position and the nucleophilicity of the nitrogen atoms.
Introduction of Diverse Substituents at Specific Ring Positions
The introduction of a diverse range of substituents onto the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole core is a key strategy for modifying its properties. As established, the C-5 position is particularly amenable to functionalization.
Methods for direct C-H functionalization have proven highly effective for introducing aryl, heteroaryl, and alkenyl groups at this position with high regioselectivity. researchgate.netresearchgate.netresearchgate.net Beyond these, asymmetric Mannich-type additions have been successfully employed. The reaction between C-5 lithiated thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazoles and enantiomerically pure (SS)-N-tert-butanesulfinyl-(3,3,3)-trifluoroacetaldimine proceeds with good yields and excellent diastereoselectivity, providing a route to chiral amine-containing derivatives. researchgate.net In a different approach, the synthesis of 2-methyl-6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol structures has been achieved through Michael addition reactions on 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one precursors. nih.gov
Cycloaddition Reactions and Their Scope
While cycloaddition reactions are a common method for the synthesis of 1,2,4-triazoles and their fused derivatives, the participation of the pre-formed thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole core in such reactions is less common. frontiersin.orgscispace.com Most literature describes [3+2] cycloaddition reactions, such as those between nitriles and azinium-N-imines, as a means to construct the triazole ring itself. nih.gov
However, in one synthetic route, the hydrolysis of a 6-aminothiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole-5-carbonitrile to its corresponding amide, followed by a cyclocondensation reaction with benzoyl chloride, afforded a novel tricyclic compound, 2,6-diphenyl nih.govresearchgate.netlookchem.comtriazolo-[5',1':2,3] nih.govresearchgate.netthiazolo[4,5-d]pyrimidin-8(7H)-one. asianpubs.org This represents an annulation reaction where the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole derivative acts as a building block for a more complex fused system, a process related to cycloaddition.
Ring-Opening and Ring-Closing Transformations
Ring-closing reactions are fundamental to the synthesis of the thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole system. The most common method involves the condensation of a 3-substituted-5-mercapto-1,2,4-triazole with an α-haloketone. lookchem.comresearchgate.net For instance, the reaction of 3-mercapto-1,2,4-triazoles with α-bromodiketones under aqueous conditions yields thiazolo[3,2-b] nih.govresearchgate.netlookchem.comtriazole derivatives regioselectively. researchgate.net
Catalyzed Reactions Involving the Dimethylthiazolotriazole System
The thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole core, including the 2,6-dimethyl substituted variant, is a substrate for various catalytic transformations that enable the functionalization of the heterocyclic ring system. These reactions are crucial for developing new derivatives with potential applications.
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole scaffold is effectively achieved through metal-catalyzed cross-coupling reactions, which primarily target the C-5 position for C-C and C-heteroatom bond formation. researchgate.net Palladium, copper, and silver catalysts have proven effective in mediating these transformations. researchgate.net
Palladium-catalyzed reactions offer a robust method for direct arylation and alkenylation at the C-5 position via C-H activation. researchgate.netresearchgate.net An efficient protocol for the Pd(OAc)₂-catalyzed direct arylation with aryl bromides has been developed, which proceeds under ligandless conditions with microwave assistance, allowing for rapid access to 5-aryl derivatives. researchgate.net Similarly, dehydrogenative cross-coupling with alkenes can yield C-5 alkenylated products. researchgate.netresearchgate.net
Copper catalysis provides an alternative and efficient route for the regioselective C-5 arylation of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole ring. researchgate.netresearchgate.net This method is noted for its tolerance of a wide variety of functional groups, leading to high yields of the desired 5-aryl products. researchgate.netresearchgate.net Beyond C-C bond formation, copper catalysts can also be used for direct sulfenylation with thiols. researchgate.net
Other metal-catalyzed reactions include silver-catalyzed direct phosphonation with dialkyl phosphites, which provides phosphonated derivatives with high regioselectivity. researchgate.net The Sonogashira reaction, a palladium-catalyzed coupling of terminal acetylenes, is another key method for C-C bond formation involving this ring system. researchgate.net
Table 1: Examples of Metal-Catalyzed Reactions on the Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole Core This table is interactive. You can sort and filter the data.
| Reaction Type | Metal Catalyst | Reactants | Position | Product Type | Reference |
|---|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂ | Thiazolotriazole, Aryl bromide | C-5 | 5-Aryl-thiazolotriazole | researchgate.net |
| Direct Alkenylation | Palladium | Thiazolotriazole, Alkene | C-5 | 5-Alkenyl-thiazolotriazole | researchgate.netresearchgate.net |
| Direct Arylation | Copper | Thiazolotriazole, Aryl iodide | C-5 | 5-Aryl-thiazolotriazole | researchgate.netresearchgate.net |
| Direct Sulfenylation | Copper | Thiazolotriazole, Thiol | C-5 | 5-Sulfenyl-thiazolotriazole | researchgate.net |
| Direct Phosphonation | Silver | Thiazolotriazole, Dialkyl phosphite | C-5 | 5-Phosphonyl-thiazolotriazole | researchgate.net |
| Sonogashira Coupling | Palladium | Halogenated Thiazolotriazole, Terminal Alkyne | C-5 / C-6 | Alkynyl-thiazolotriazole | researchgate.net |
Organocatalysis and Biocatalysis Applications
While metal-catalyzed reactions on the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole system are well-documented, the application of organocatalysis and biocatalysis for its direct functionalization is a less explored area of research. Organocatalytic routes have been successfully developed for the synthesis and functionalization of other triazole isomers, such as 1,2,3-triazoles. nih.govnih.gov For instance, asymmetric aza-Michael reactions using chiral bifunctional thiourea (B124793) organocatalysts have been reported for the enantioselective generation of 2,4-disubstituted 1,2,3-triazoles. nih.gov These methods highlight the potential of organocatalysis within triazole chemistry generally. nih.gov However, specific examples of organocatalytic or biocatalytic transformations directly involving the 2,6-dimethylthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole core are not extensively reported in the scientific literature.
Radical Chemistry of Thiazolo[3,2-b]researchgate.netresearchgate.netresearchgate.nettriazole Derivatives
The involvement of radical intermediates is a significant aspect of the chemistry of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole system. Evidence for radical pathways has been observed both in the synthesis of the core structure and in its subsequent functionalization.
Furthermore, the thiazolo-triazole fused heterocyclic system shows potential for undergoing subsequent functionalization through radical-based reactions. Research on the related 2H-thiazolo[4,5-d] researchgate.netresearchgate.netnih.govtriazole system has demonstrated that a sulfone moiety on the thiazole ring can act as a versatile reactive handle for transformations including radical-based alkylations. rsc.org This suggests a promising avenue for the derivatization of the 2,6-dimethylthiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole core, indicating that its C-H bonds may be susceptible to attack by radical species under appropriate conditions.
Table 2: Evidence and Applications of Radical Chemistry for Thiazolo-Triazoles This table is interactive. You can sort and filter the data.
| Process | System | Method / Evidence | Finding | Reference |
|---|---|---|---|---|
| Ring Formation | Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole | Visible-light mediation, Radical trapping experiments | Synthesis proceeds via a free radical cyclization mechanism. | researchgate.net |
| Functionalization | 2H-Thiazolo[4,5-d] researchgate.netresearchgate.netnih.govtriazole | Radical-based alkylation | A sulfone-activated ring can be functionalized via radical reactions. | rsc.org |
Mechanistic Investigations of Biological Interactions of the Thiazolo 3,2 B 1 2 3 Triazole Scaffold
Molecular Target Identification and Interaction Modes
The biological activity of the thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole scaffold is intrinsically linked to its ability to bind with high affinity to specific molecular targets, primarily enzymes and receptors. Identifying these targets and characterizing the binding interactions at an atomic level are fundamental to understanding their mechanism of action.
Enzyme Inhibition Mechanisms (e.g., Thymidine Phosphorylase, Topoisomerase I, MurB, CYP51)
Derivatives of the 1,2,4-triazole (B32235) core, a key component of the thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole system, are known to inhibit a range of enzymes critical for pathogen survival and cancer cell proliferation. researchgate.netnih.gov
Thymidine Phosphorylase (TP): TP is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis. nih.govbohrium.com Its inhibition is a key strategy in cancer drug discovery. nih.gov Various 1,2,4-triazole derivatives have demonstrated significant inhibitory potential against TP. nih.govbohrium.com The mechanism often involves the triazole scaffold interacting with key amino acid residues within the enzyme's active site. Docking studies on related inhibitors have shown interactions through hydrogen bonding, thiolate interactions, and π-π stacking with active site residues. nih.govbohrium.com For instance, studies on bis-1,2,4-triazoles revealed that a lead compound formed a crucial hydrogen bond with Lys190 in the TP active site. dovepress.com While specific data for the 2,6-dimethyl derivative is not detailed, the general mechanism for the scaffold provides a strong model for its potential action.
Topoisomerase I/II: Topoisomerases are vital enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govtandfonline.com While information on Topoisomerase I inhibition by the specific thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole scaffold is limited, related isomeric systems have shown activity against Topoisomerase II alpha (topIIα). nih.govnih.gov For example, certain 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles have been identified as catalytic inhibitors of topIIα, blocking the relaxation of supercoiled DNA and inducing cancer cell apoptosis. nih.govnih.gov
MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. Molecular docking studies on related triazolo-thiadiazole derivatives have predicted that E. coli MurB is a probable target, suggesting a potential mechanism for the antibacterial activity of this class of compounds. nih.govresearchgate.net
CYP51: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. frontiersin.orgnih.gov Triazole-based agents are cornerstone antifungal drugs that function by inhibiting CYP51. nih.govresearchgate.net The inhibitory mechanism involves the N4 nitrogen of the triazole ring coordinating to the heme iron atom in the enzyme's active site. frontiersin.org This interaction blocks the normal catalytic cycle, leading to the depletion of ergosterol and accumulation of toxic sterol intermediates, thereby disrupting fungal membrane integrity. nih.gov Molecular dynamics simulations have shown that hydrophobic interactions are the main driving force for binding triazole inhibitors to CYP51. frontiersin.org
Receptor Binding Site Analysis and Ligand-Receptor Dynamics
The interaction between a ligand like 2,6-dimethylthiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole and its biological target is a dynamic process governed by the physicochemical properties of both the molecule and the binding site. Analysis of these binding sites reveals key features that determine affinity and selectivity.
For enzyme targets, the active site constitutes the receptor binding site. Studies on various thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazolium salts have identified specific interactions within the binding pocket of proteins like the UafA protein from Aspergillus nidulans. These interactions include a diverse range of non-covalent forces such as conventional hydrogen bonds, π-π T-shaped interactions with aromatic residues (e.g., TRP511), π-σ bonds, and hydrophobic interactions with alkyl side chains (e.g., ILE685). mdpi.com The dynamic nature of these interactions, explored through simulations, helps to understand how the ligand stabilizes within the binding pocket and exerts its inhibitory effect.
Computational Molecular Docking and Scoring Approaches
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method, combined with scoring functions to estimate binding affinity, provides critical insights into the molecular basis of biological activity and guides the design of new derivatives. mdpi.comnih.gov
Numerous docking studies have been performed on the thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole scaffold and related triazole derivatives against a variety of biological targets. These studies consistently highlight the importance of the heterocyclic core in anchoring the molecule within the active site, while substituents dictate specificity and potency. For example, docking of a 2-heptyl-3-phenyl-thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazolium cation into the UafA protein yielded a favorable docking affinity of -5.3 kcal/mol. mdpi.com In studies of 1,2,4-triazoles as TP inhibitors, docking revealed π-π stacking and hydrogen bonding as key binding interactions. nih.govbohrium.com Similarly, docking of novel triazole derivatives against Cyclin-Dependent Kinase 2 (CDK2) identified crucial hydrogen bonds with the backbone of residue Val83 and yielded high Glide scores, indicating strong binding potential. researchgate.net
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity / Score | Interaction Types |
|---|---|---|---|---|
| Thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazolium Cations | UafA Protein | TRP511, ILE685 | -5.3 kcal/mol | π-π T-shaped, Hydrophobic |
| 1,2,4-Triazole Derivatives | Thymidine Phosphorylase (TP) | Lys190 | - | Hydrogen Bonding, π-π Stacking |
| Triazole-conjugated Thiazoles | CDK2 (PDB: 1GIJ) | Val83 | -8.3 kcal/mol (Glide Score) | Hydrogen Bonding |
| 1,2,4-Triazolo[3,4-b]thiadiazoles | E. coli MurB | - | - | - |
| Triazoles (General) | CYP51 | Heme Iron, Y118, L376 | - | Heme Coordination, Hydrophobic |
Structure-Mechanism Relationship (SMR) Studies
Structure-Mechanism Relationship (SMR) studies aim to connect the specific structural features of a molecule, such as its substituents and three-dimensional shape, directly to its mechanism of action. Understanding these relationships is essential for optimizing lead compounds into effective drugs.
Influence of Substituent Effects on Biological Activity Modulation
The substituents on the thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole core play a defining role in modulating biological activity. nih.gov The size, electronics, and lipophilicity of these groups can influence target binding, selectivity, and pharmacokinetic properties.
Studies on related scaffolds have demonstrated clear structure-activity relationships (SAR). For example, in a series of antimicrobial thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazolium salts, the nature of the substituents at the C-2 and N-3 positions of the triazole core was found to significantly alter the type and strength of interactions with the target protein. mdpi.com A derivative with a long pentadecyl substituent tended to form more extensive hydrophobic interactions, whereas smaller heptyl groups exhibited a more diverse range of interactions, including π–sulfur and π–π T-shaped bonds. mdpi.com In another study focusing on enzyme inhibitors, the presence and position of methyl groups on a phenyl substituent were shown to be critical for activity. nih.gov For instance, against the AChE enzyme, derivatives bearing 3-methylphenyl and 3,5-dimethylphenyl groups were found to be the most potent, suggesting that this substitution pattern provides an optimal spatial arrangement for fitting into the enzyme's active site. nih.gov These findings underscore how even small changes, such as the methyl groups in 2,6-dimethylthiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole, can profoundly impact biological function.
| Scaffold | Target | Substituent Modification | Effect on Activity |
|---|---|---|---|
| 1,2,4-Triazole-3-mercaptocarboxylic acids | Thymidine Phosphorylase | Varied aryl/alkyl groups | IC50 values ranged from 43.86 to >500 µM |
| Thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazolium salts | UafA Protein | Alkyl chain length (C7 vs C15) | Longer chains favor hydrophobic interactions |
| Azinane-Triazoles | Acetylcholinesterase (AChE) | Methylphenyl substitution pattern | 3-methyl and 3,5-dimethylphenyl most potent |
Role of Core Heterocycle Conformation in Molecular Recognition
The fused thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole ring system provides a relatively rigid, planar core. This structural rigidity is crucial for molecular recognition as it minimizes the entropic penalty upon binding to a target and pre-organizes the substituents in a defined spatial orientation. This conformation allows the substituents to engage effectively with complementary binding pockets in a target protein.
X-ray crystallographic studies of related 5-ene-thiazolo[3,2-b] mdpi.comresearchgate.netresearchgate.nettriazole-6(5H)-ones have confirmed the planarity of the core and revealed how these molecules pack in the solid state. nih.gov These studies show π-electron interactions between the heterocyclic systems of adjacent molecules, with perpendicular distances of approximately 3.4 Å, indicating the importance of these forces in molecular assembly. nih.gov This inherent ability to participate in π-stacking interactions is a key feature that can be exploited in enzyme active sites, which often contain aromatic amino acid residues. nih.gov The conformation of the core heterocycle, therefore, serves as a critical anchor, correctly positioning the pharmacophoric elements for optimal interaction and biological response.
Mechanistic Basis of Antimicrobial Interactions
The antimicrobial properties of the thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold, including derivatives like 2,6-dimethylthiazolo[3,2-b] nih.govnih.govnih.govtriazole, are attributed to a multi-targeted mechanism of action that disrupts essential cellular processes in pathogenic microorganisms. Research into this class of compounds has revealed several key ways in which they interact with and inhibit the growth of bacteria. These mechanisms collectively contribute to their efficacy as antimicrobial agents.
Cellular Permeability Alteration
One of the primary mechanisms by which thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives exert their antimicrobial effect is through the alteration of cellular permeability. The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane leads to a loss of essential ions and molecules, ultimately resulting in cell death.
Studies on certain derivatives of the thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold have demonstrated their ability to increase the permeability of the bacterial membrane. This effect is believed to be a key factor in their antibacterial activity. While specific data for 2,6-dimethylthiazolo[3,2-b] nih.govnih.govnih.govtriazole is not extensively detailed in the available literature, the broader class of compounds exhibits this mode of action. For instance, a study on a thiazolo[3,2-b]-1,2,4-triazole derivative bearing a 6-fluoroquinazolinyl moiety, compound 6u, revealed that it exerted its antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) by increasing the permeability of the bacterial membrane.
The lipophilic nature of the thiazolo[3,2-b] nih.govnih.govnih.govtriazole core is thought to facilitate its interaction with the lipid bilayer of the bacterial cell membrane. This interaction can lead to a disorganization of the membrane structure, creating pores or channels that allow for the leakage of intracellular components. This loss of homeostasis is a significant contributor to the bactericidal or bacteriostatic effects observed with these compounds.
Reduction of Extracellular Polysaccharide Content
Extracellular polysaccharides (EPS) play a crucial role in the survival and virulence of many bacteria. They are key components of the extracellular matrix in biofilms, providing structural integrity, and protecting bacterial cells from environmental stresses, including the host immune response and antimicrobial agents.
Research has indicated that certain thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives can interfere with the production or integrity of EPS. The aforementioned study on compound 6u also demonstrated that its anti-Xoo mechanism involved reducing the content of extracellular polysaccharide. By diminishing the EPS content, these compounds can weaken the protective barrier of bacteria, making them more susceptible to other antimicrobial agents and host defense mechanisms. The reduction in EPS can also hinder the ability of bacteria to form and maintain robust biofilms, a critical aspect of chronic infections.
Induction of Morphological Changes in Bacterial Cells
Treatment of bacteria with certain thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives has been observed to induce significant morphological changes. In the investigation of compound 6u's effect on Xanthomonas oryzae pv. oryzae, it was found to cause morphological changes in the bacterial cells. These changes can include alterations in cell size, shape, and surface texture. Such effects are often a consequence of the compound's interaction with the bacterial cell envelope, including the cell wall and membrane. Damage to these structures can lead to a loss of structural rigidity and compromised cell division processes, ultimately inhibiting bacterial proliferation.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a highly desirable characteristic for a novel antimicrobial agent.
While direct studies on 2,6-dimethylthiazolo[3,2-b] nih.govnih.govnih.govtriazole are limited, the broader class of triazole derivatives has shown promise in this area. For example, certain 1,2,4-triazole derivatives have been reported to have a good anti-biofilm effect. researchgate.net The mechanism of biofilm inhibition by these compounds is likely multifaceted, potentially involving the disruption of quorum sensing pathways, interference with the synthesis of biofilm matrix components like EPS, and inhibition of bacterial adhesion to surfaces. By preventing the formation of biofilms, these compounds can help to avert the establishment of persistent and difficult-to-treat infections.
Investigation of Other Biological Activities (Mechanistic Focus Only)
Beyond their antimicrobial properties, compounds featuring the thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold have been investigated for other biological activities, with a particular focus on their anti-inflammatory potential. The mechanistic investigations in this area often center on the interaction of these compounds with key enzymes involved in the inflammatory cascade.
Anti-inflammatory Mechanisms (e.g., Cyclooxygenase interactions)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are key enzymes in the biosynthesis of prostaglandins, which are potent pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.
Anticancer Modulatory Interactions (e.g., Top1 inhibition)
Direct studies detailing the anticancer mechanisms of 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govbohrium.comtriazole, particularly its activity as a Topoisomerase I (Top1) inhibitor, are not present in the reviewed literature. However, research into structurally related compounds provides insight into the potential of the core thiazolo[3,2-b] nih.govnih.govbohrium.comtriazole scaffold as a source of anticancer agents.
A compound featuring the 5-ene-thiazolo[3,2-b] nih.govnih.govbohrium.comtriazole-6(5H)-one scaffold was identified through virtual screening and subsequent in vitro assays as a potential non-camptothecin Top1 inhibitor. nih.gov At a concentration of 10 μM, this related compound demonstrated significant Top1 inhibitory activity, suggesting that the fused thiazolo[3,2-b] nih.govnih.govbohrium.comtriazole ring system can serve as a foundational structure for developing such inhibitors. nih.gov
Other research has focused on different, though related, heterocyclic systems. For instance, derivatives of 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles and thiazolopyrimidines have been investigated as inhibitors of Topoisomerase II, another crucial enzyme in DNA topology. nih.govtandfonline.com While these studies target a different isoform of topoisomerase and involve a different heterocyclic scaffold, they underscore the general potential of triazole-fused systems in cancer therapeutic research. nih.govtandfonline.com
Antiviral Interaction Pathways
Specific antiviral interaction pathways for 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govbohrium.comtriazole have not been specifically elucidated. However, the broader class of 1,2,4-triazole derivatives is well-established for its wide range of antiviral properties against both RNA and DNA viruses. nih.govnuft.edu.uaeurekaselect.com
Mechanistic insights from the broader family of 1,2,4-triazole compounds suggest several potential antiviral strategies:
Enzyme Inhibition : Many 1,2,4-triazole derivatives are known to disrupt viral replication by inhibiting key enzymes such as viral DNA or RNA polymerases and proteases. researchgate.net
Receptor/Entry Blocking : Some condensed triazole derivatives, such as triazoloazines, are thought to act against viral hemagglutinin, a surface protein that enables the virus to attach to host cells. nih.govbohrium.com Another study on nih.govnih.govbohrium.comtriazolo[3,4-b] nih.govbohrium.comsemanticscholar.orgthiadiazine derivatives identified the M2 proton channel of the influenza A virus as a potential target. semanticscholar.org
Immune System Modulation : Certain triazole derivatives may enhance the host's immune response to viral infections, for instance, by boosting the activity of interferons. researchgate.net
These established pathways for various 1,2,4-triazole-containing molecules highlight plausible mechanisms that could be explored for the thiazolo[3,2-b] nih.govnih.govbohrium.comtriazole scaffold. nih.govresearchgate.net
Theoretical Prediction of Molecular Interactions Influencing Cellular Responses
Theoretical and computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have not been specifically published for 2,6-Dimethylthiazolo[3,2-b] nih.govnih.govbohrium.comtriazole. These methods are frequently used to predict how novel compounds might interact with biological targets and to guide the development of more potent derivatives.
For the broader class of 1,2,4-triazoles, numerous theoretical studies have been conducted:
Molecular Docking : Docking simulations have been used to explore the binding modes of various 1,2,4-triazole derivatives with a range of anticancer targets, including BRAF, EGFR, Tubulin, and c-kit tyrosine kinase. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pockets of these proteins. nih.gov
QSAR Studies : Three-dimensional QSAR (3D-QSAR) analyses have been performed on series of 1,2,4-triazole derivatives to build models that correlate specific structural features (such as steric and electrostatic fields) with their observed anticancer activity. nih.gov Such models are valuable for predicting the biological activity of new compounds and optimizing lead structures. nih.govresearchgate.net
These computational approaches have proven valuable for understanding the molecular interactions of diverse triazole-based compounds and could be applied to the thiazolo[3,2-b] nih.govnih.govbohrium.comtriazole scaffold to predict its potential biological targets and cellular effects. nih.govnih.govnih.gov
Applications in Materials Science and Supramolecular Chemistry
Utilization as Ligands in Coordination Chemistry
The thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole core is a versatile ligand in coordination chemistry. The presence of multiple nitrogen and sulfur donor atoms allows for various coordination modes, leading to the formation of stable complexes with a range of transition metal ions. While direct studies on 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole as a ligand are not extensively documented in the reviewed literature, the behavior of the parent ring system and its derivatives provides strong evidence for its potential in this field. researchgate.net
Design of Metal-Organic Frameworks (MOFs) incorporating the Heterocycle
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of ligands is crucial in dictating the topology, porosity, and ultimately the function of the resulting MOF. Triazole-based ligands are particularly popular in MOF synthesis due to their strong coordinating ability and the stability they impart to the framework. rsc.orgresearchgate.netmdpi.com For instance, MOFs incorporating 1,2,4-triazole (B32235) have been shown to exhibit interesting properties such as enhanced CO2 uptake. rsc.org
Mechanistic Understanding of Complex Formation and Stability
The formation of metal complexes with 1,2,4-triazole derivatives has been the subject of potentiometric and spectrophotometric studies to determine their stability constants. researchgate.netresearchgate.net These studies reveal that 1,2,4-triazoles form stable complexes with various divalent metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net The stability of these complexes is influenced by factors including the nature of the metal ion and the substituents on the triazole ring.
The coordination of metal ions typically involves the nitrogen atoms of the triazole ring. In the case of thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole derivatives, the sulfur atom of the thiazole (B1198619) ring can also participate in coordination, leading to the formation of polydentate ligands. The reaction of 3-mercapto nih.govmdpi.comresearchgate.nettriazoles with α-bromoketones is a common route to synthesize thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole derivatives, which can then be used as ligands for metal complexation. researchgate.net The stability of the resulting complexes is a critical factor for their application in areas such as catalysis and materials science.
Optoelectronic Materials and Fluorescent Probes
The extended π-system and the presence of heteroatoms in the 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole structure make it an interesting candidate for applications in optoelectronics and as a fluorescent probe.
Electronic Structure and Light Emission/Absorption Characteristics
Derivatives of the thiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole scaffold have been shown to exhibit interesting photophysical properties. For instance, 2,6-diphenylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazoles have been synthesized and their interactions with G-quadruplex DNA studied using techniques such as Fluorescence Resonance Energy Transfer (FRET). nih.gov This indicates that the core heterocyclic system possesses fluorescence capabilities.
Studies on other triazole derivatives have shown that they can be highly luminescent, with their emission properties tunable by the introduction of different substituents. nih.gov The electronic absorption and emission spectra of these compounds are influenced by the nature of the substituents and the solvent environment. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the electronic transitions responsible for the observed absorption and fluorescence. rsc.org It is expected that 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole would also exhibit fluorescence, with the methyl groups potentially influencing the quantum yield and the emission wavelength.
Table 1: Photophysical Data for Related Triazole Derivatives
| Compound/System | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
|---|---|---|---|---|
| 2-aryl-1,2,3-triazole acids | Varies with solvent and pH | Varies with solvent and pH | DMSO, Water | nih.gov |
| 1,3,4-thiadiazole derivatives | 248, 313, 345 | ~382, ~405, ~415 | Water (varied pH) | mdpi.com |
This table presents data for structurally related compounds to infer the potential properties of 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole.
Role in Organic Semiconductors and Dyes
Thiazole-based compounds are recognized for their potential as organic semiconductors due to the electron-accepting nature of the imine (C=N) group within the thiazole ring. researchgate.net This property is crucial for the development of p-type and n-type materials for organic field-effect transistors (OFETs) and other electronic devices. Donor-acceptor molecules based on a 2H-benzo[d] nih.govmdpi.comresearchgate.nettriazole core have been successfully used as p-type semiconductors in OFETs. nih.gov
In the context of dye-sensitized solar cells (DSSCs), organic dyes containing heterocyclic moieties play a critical role in light harvesting. researchgate.net Triazole derivatives have been investigated as additives in the electrolyte of DSSCs, where they have been shown to improve the open-circuit voltage and power conversion efficiency. rsc.org Furthermore, benzotriazole (B28993) has been used as a dye additive to passivate the semiconductor surface and reduce electron recombination, leading to enhanced solar cell performance. nih.gov While direct applications of 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole in organic semiconductors or as a dye have not been reported, its structural similarity to known functional materials suggests its potential in these areas.
Self-Assembly Phenomena
The planar structure and the potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, make 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole a candidate for forming ordered supramolecular assemblies. The crystal structure analysis of related compounds, such as (Z)-5-Cyclopropylaminomethylidene- nih.govresearchgate.netthiazolo-[3,2-b] nih.govmdpi.comresearchgate.nettriazol-6(5H)-one, reveals a nearly planar bicyclic system. nih.gov In the solid state, such planar molecules can stack on top of each other, driven by van der Waals forces and electrostatic interactions.
The study of 2,6-diphenylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazoles as G-quadruplex stabilizers also points towards the importance of non-covalent interactions in the recognition and binding to biological macromolecules. nih.gov The ability to form well-defined supramolecular structures is a key aspect in the design of functional materials for applications in electronics, sensing, and catalysis. While specific studies on the self-assembly of 2,6-Dimethylthiazolo[3,2-b] nih.govmdpi.comresearchgate.nettriazole are not available, the general principles of supramolecular chemistry suggest that this molecule could form interesting and potentially useful ordered structures in the solid state or in solution.
Design of Supramolecular Architectures based on Intermolecular Interactions
The rational design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. The thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole system is well-suited for this purpose. The fused ring system provides a structurally rigid core, while the nitrogen atoms of the triazole ring and the sulfur atom of the thiazole ring can act as hydrogen bond acceptors. Furthermore, the aromatic character of the heterocyclic rings allows them to participate in π-π stacking interactions.
By modifying the substituents at the 2- and 6-positions, chemists can fine-tune the steric and electronic properties of the molecule, thereby controlling the self-assembly process. For instance, the introduction of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) or aromatic rings can promote the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks in the solid state. nih.govresearchgate.net Studies on related 3,6-disubstituted- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazoles demonstrate that intermolecular C-H···O and C-H···N hydrogen bonds, along with π–π contacts, are effective in stabilizing the crystal structure, linking individual molecules into larger assemblies. nih.gov This predictable self-assembly behavior is crucial for the development of crystalline materials with tailored properties, such as porous frameworks or materials with specific optical or electronic characteristics.
Hydrogen Bonding and π-π Stacking Interactions
Non-covalent interactions are the primary driving forces behind the formation of supramolecular structures involving thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole derivatives. Detailed crystallographic studies on analogous compounds have provided significant insight into the nature of these interactions.
π-π Stacking Interactions: The planar, electron-deficient triazole ring and the electron-rich thiazole ring are ideal candidates for π-π stacking interactions. These interactions are common in the crystal packing of thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazoles and related fused systems. nih.govmdpi.com For example, in 3,6-bis(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole, a π–π contact between the central heterocyclic system and a trimethoxyphenyl ring is observed with a centroid–centroid distance of 3.640 Å. nih.gov Similarly, analysis of other triazole derivatives reveals π-π stacking between triazole and benzene (B151609) rings with ring-centroid separations around 3.895 Å and perpendicular distances of 3.429 Å. researchgate.net These stacking interactions are crucial in organizing the molecules in the solid state, influencing the material's electronic and photophysical properties.
Table 1: Representative Intermolecular Interaction Data in Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole Analogues
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | Centroid-Centroid Distance (Å) | Source(s) |
| Hydrogen Bond | C—H···O | ~2.9-3.5 | N/A | nih.gov |
| Hydrogen Bond | C—H···N | ~3.2-3.6 | N/A | nih.gov |
| π-π Stacking | Triazole···Aryl | N/A | ~3.6-3.9 | nih.govresearchgate.net |
| π-π Stacking | Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazol-6(5H)-one systems | N/A | ~3.4 | mdpi.com |
Catalysis
The unique electronic and structural features of the thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole scaffold also make it and its derivatives valuable in the field of catalysis, either as precursors to catalytically active species or as ligands that modify the behavior of metal centers.
Use of 2,6-Dimethylthiazolo[3,2-b]researchgate.netresearchgate.netnih.govtriazole Derivatives as Catalysts or Precursors
While direct use of 2,6-Dimethylthiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole as a catalyst is not prominently documented, its derivatives serve as important substrates and precursors in various catalytic transformations. A major area of research is the transition-metal-catalyzed C-H functionalization of the thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole core. researchgate.net This approach allows for the regioselective introduction of aryl, heteroaryl, or alkenyl groups at the C-5 position, providing rapid access to complex, polysubstituted derivatives. researchgate.net Simple copper and palladium catalysts are often employed for these transformations. researchgate.net
Furthermore, the broader class of 1,2,4-triazoles has shown significant promise in catalysis. For instance, the anion of 1,2,4-triazole has been identified as a potent acyl transfer catalyst, suitable for promoting aminolysis and transesterification of esters under mild conditions. nih.govorganic-chemistry.org This suggests that derivatives of 2,6-Dimethylthiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole could potentially be deprotonated to form catalytically active species. Additionally, the triazole moiety is recognized for its ability to act as a strong ligand to immobilize metal species, as demonstrated in a palladium nanocatalyst supported on chitosan, which was effective in carbonylation and cross-coupling reactions. nih.govrsc.org
Table 2: Catalytic Applications Involving the Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole Core
| Reaction Type | Catalyst System | Substrate | Product Type | Source(s) |
| C-5 Arylation | Cu(OAc)₂ / Ligand | Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole | 5-Aryl-thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole | researchgate.net |
| C-5 Arylation | Pd(OAc)₂ | Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole | 5-Aryl-thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole | researchgate.net |
| Acyl Transfer | 1,2,4-Triazole / DBU | Ester + Amine/Alcohol | Amide / New Ester | nih.govorganic-chemistry.org |
| Carbonylation | Pd@click-Fe₃O₄/chitosan | Aryl Halide + HCOOH | Aromatic Aldehyde | nih.govrsc.org |
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of catalytic reactions is key to optimizing conditions and expanding their scope. For the C-H functionalization of thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazoles, plausible catalytic cycles have been proposed. In palladium-catalyzed direct arylation, the cycle is thought to commence with the oxidative addition of an aryl halide to the Pd(0) catalyst. This is followed by a concerted metalation-deprotonation step, where the C-H bond at the 5-position of the thiazolotriazole ring is activated, leading to a palladacycle intermediate. The cycle is completed by reductive elimination, which forms the C-C bond of the final product and regenerates the active Pd(0) catalyst. researchgate.net
In the case of acyl transfer catalysis by the 1,2,4-triazole anion, the mechanism involves nucleophilic attack of the triazolide anion on the ester carbonyl group. nih.govorganic-chemistry.org This forms a highly reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile (an amine or alcohol), transferring the acyl group and regenerating the triazolide catalyst, allowing the cycle to continue. The efficiency of this process is attributed to the excellent leaving group ability of the stable 1,2,4-triazole anion. nih.govorganic-chemistry.org
Future Research Directions and Outlook
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of thiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazoles has traditionally involved multi-step reactions that may use harsh conditions or hazardous reagents. numberanalytics.com Future research is increasingly focused on developing novel and environmentally benign synthetic protocols in line with the principles of green chemistry. mdpi.comrsc.org Key areas of exploration include the use of sustainable irradiation, such as visible light, as an energy source and water as a solvent to minimize the ecological footprint of organic synthesis. researchgate.net The development of one-pot synthesis protocols, microwave-assisted reactions, and the use of eco-friendly catalysts are emerging trends aimed at improving reaction efficiency, reducing waste, and shortening reaction times. numberanalytics.comnih.gov
For instance, protocols avoiding highly lachrymatory reagents like molecular bromine by using iodine-mediated condensation under microwave irradiation have shown success for related fused triazole systems, offering good yields in significantly less time. nih.gov The exploration of catalyst-free reactions in aqueous media further represents a significant step towards sustainable chemical production. researchgate.net
| Synthetic Strategy | Conventional Approach | Greener Alternative | Anticipated Benefits |
| Solvent | Ethanol, Acetic Acid researchgate.netmdpi.com | Water, Polyethylene glycol (PEG-400) researchgate.netmdpi.com | Reduced toxicity, lower cost, improved safety. |
| Catalyst | Concentrated H₂SO₄, Metal catalysts researchgate.netnumberanalytics.com | Catalyst-free, Molecular Iodine, Heterogeneous catalysts researchgate.netnih.govmdpi.com | Avoids harsh acids, reduces metal contamination, easier catalyst recovery. |
| Energy Source | Conventional heating (reflux) researchgate.net | Microwave irradiation, Visible-light photoredox catalysis numberanalytics.comnih.gov | Accelerated reaction rates, improved yields, lower energy consumption. |
| Reaction Type | Multi-step synthesis numberanalytics.com | One-pot, multicomponent reactions nih.gov | Increased efficiency, reduced waste and purification steps. |
Deeper Mechanistic Insights into Biological and Chemical Reactivity
While the thiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole scaffold is known to exhibit a range of biological activities, a profound understanding of its reaction mechanisms at a molecular level is often limited. Future investigations must focus on elucidating the precise pathways of its chemical reactions and biological interactions. For example, understanding the regioselectivity in cyclocondensation reactions is crucial for controlling the synthesis of specific isomers. nih.govmdpi.com Advanced spectroscopic techniques, such as 2D-NMR, can be pivotal in confirming the structures of reaction products and providing insights into reaction pathways. researchgate.net
In the biological realm, identifying the specific molecular targets is paramount. Derivatives of the parent scaffold have been identified as potential inhibitors of enzymes like topoisomerase 1 and stabilizers of G-quadruplexes. mdpi.comnih.gov Future work should involve detailed enzyme inhibition assays, biophysical studies (like Fluorescence Resonance Energy Transfer), and crystallographic analysis to understand the binding modes and the structure-activity relationship (SAR) that governs these interactions. nih.govresearchgate.net This knowledge is essential for rationally designing more potent and selective therapeutic agents.
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel heterocyclic compounds. numberanalytics.com Techniques such as molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) studies are being increasingly applied to the triazole class of heterocycles. nih.govtandfonline.com
Future research on 2,6-dimethylthiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole will heavily rely on these in silico methods.
Molecular Docking: To predict the binding affinities and interaction modes of derivatives with biological targets like kinases or DNA structures, guiding the synthesis of more effective compounds. tandfonline.commdpi.com
DFT Calculations: To understand the electronic properties, reactivity, and stability of the molecule. These calculations can predict chemical reactivity descriptors such as electronegativity and global hardness, which correlate with experimental findings. nih.gov
Pharmacophore Modeling: To identify the essential structural features required for a specific biological activity, enabling the virtual screening of large compound libraries and the design of novel derivatives with improved "drug-like" characteristics. tandfonline.comresearchgate.net
| Computational Technique | Objective | Application for 2,6-Dimethylthiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identifying potential enzyme targets (e.g., kinases, MurB) and optimizing ligand-receptor interactions. tandfonline.commdpi.com |
| DFT Calculations | Analyze electronic structure, reactivity, and molecular orbitals. | Confirming experimental findings and explaining the activity of potent derivatives. nih.gov |
| QSAR | Correlate chemical structure with biological activity. | Developing predictive models for anticancer or anti-inflammatory activity to guide future synthesis. researchgate.net |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Designing new derivatives with enhanced potency and selectivity. tandfonline.com |
Development of Structure-Mechanism-Property Relationships
Combining various substituted groups on the thiazole (B1198619) and triazole rings can lead to compounds with enhanced pharmacological characteristics due to the mutual influence between the two heterocyclic systems. researchgate.net Future work will focus on creating libraries of derivatives of 2,6-dimethylthiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole to meticulously map these relationships. This systematic approach, which links specific structural modifications to changes in biological or material properties, is fundamental for rational drug design and the development of new functional materials. nih.govresearchgate.net
Emerging Applications in Interdisciplinary Fields
The versatility of the thiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole core opens up possibilities beyond its traditional use in medicinal chemistry. The unique electronic and structural properties of fused heterocycles are attracting attention in diverse, interdisciplinary fields. rsc.org
Medicinal Chemistry: While established activities include anticancer and anti-inflammatory properties, new frontiers involve targeting specific cellular structures like telomeric G-quadruplexes, which is a promising strategy in cancer therapy. mdpi.comnih.govresearchgate.net The scaffold can also serve as a building block for "scaffold hopping" strategies to create novel therapeutic agents. rsc.orgrsc.org
Materials Science: Fused heterocyclic systems are being explored as building blocks for high-energy density materials due to their high heats of formation and thermal stability. rsc.org They have also been investigated as corrosion inhibitors, an application that leverages their ability to interact with metal surfaces. nih.gov
Agrochemicals: Many triazole derivatives have found use in agriculture as fungicides and plant growth regulators. nih.govsci-hub.se Future research could optimize the 2,6-dimethylthiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole structure to develop new, more effective, and environmentally safer agrochemicals.
Challenges and Opportunities in Fused Heterocyclic Chemistry
The field of fused heterocyclic chemistry, while rich with potential, faces several persistent challenges. The synthesis of complex, multi-ring structures can be difficult, often resulting in low yields or the formation of unwanted byproducts. numberanalytics.comrsc.org Characterizing these complex molecules and gaining a complete understanding of their properties requires advanced analytical techniques and expertise. numberanalytics.comnumberanalytics.com
However, these challenges present significant opportunities. Overcoming synthetic hurdles through the development of novel, efficient, and sustainable methods is a major goal. numberanalytics.com The advancement of automated synthesis platforms could accelerate the creation of large libraries of derivatives for high-throughput screening. rsc.org There is a vast, unexplored chemical space for fused heterocycles, and the discovery of new scaffolds like thiazolo[3,2-b] researchgate.netnumberanalytics.comnih.govtriazole and its derivatives offers the potential to uncover novel biological activities and material properties. rsc.orgijpsr.com The continued collaboration between synthetic chemists, biologists, and computational scientists will be crucial to unlocking the full potential of these fascinating molecules. numberanalytics.com
Q & A
Q. What are the optimized synthetic routes for 2,6-dimethylthiazolo[3,2-b][1,2,4]triazole derivatives, and how do reaction conditions influence yield and purity?
Synthetic protocols often involve cyclocondensation reactions under reflux conditions. For example:
- Thiazolo-triazole scaffold formation : Use diethyl oxalate and sodium hydride in toluene to facilitate heterocyclic ring closure, achieving yields of ~65% after crystallization with ethanol-water mixtures .
- Functionalization : Post-synthesis modifications (e.g., introducing aryl or pyridinyl substituents) require controlled stoichiometry of reactants like 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under 18-hour reflux, followed by vacuum distillation and recrystallization .
- Validation : Confirm purity via melting point analysis (e.g., 141–143°C) and elemental composition matching (C, H, N, S) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
- FT-IR : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-C vibrations in thiazole rings at 650–750 cm⁻¹) .
- NMR : ¹H and ¹³C spectra in DMSO-d₆ resolve substituent effects (e.g., methyl protons at δ 2.4–2.6 ppm, thiazole carbons at δ 125–152 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 486.02 for triazole-acetamide derivatives) and fragmentation patterns .
Q. How are in vitro biological assays designed to evaluate the antifungal/antibacterial activity of thiazolo-triazole derivatives?
- Antifungal models : Screen against Candida albicans using 14-α-demethylase lanosterol (PDB: 3LD6) via molecular docking to predict binding affinity (ΔG values ≤ -8 kcal/mol indicate high potential) .
- Antibacterial assays : Test against Staphylococcus aureus and Escherichia coli using agar diffusion or microdilution methods (MIC values ≤ 25 µg/mL suggest efficacy) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the structure-activity relationship (SAR) of thiazolo-triazole derivatives?
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity by increasing lipophilicity and membrane penetration .
- Pyridinyl or aryl substitutions at position 3 improve α-glucosidase inhibition (IC₅₀: 12–18 µM) by forming hydrogen bonds with catalytic residues .
- Methyl groups at positions 2 and 6 stabilize the thiazole ring, reducing metabolic degradation in vivo .
Q. What computational strategies are employed to resolve contradictions between in vitro and in silico biological activity data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to validate binding modes. For example, 2,6-dimethyl derivatives show higher affinity for 14-α-demethylase than unsubstituted analogs due to hydrophobic interactions .
- Pharmacokinetic modeling : Predict ADMET properties (e.g., LogP < 3.5 for optimal bioavailability) and compare with experimental cytotoxicity data .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up of thiazolo-triazole synthesis?
- Chromatographic analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted hydrazides or oxidized intermediates .
- Process optimization : Replace DMSO with less toxic solvents (e.g., ethanol/water mixtures) and reduce reflux time to minimize degradation .
Q. What are the challenges in correlating in vitro enzyme inhibition data with in vivo anti-inflammatory activity for thiazolo-triazole derivatives?
- Bioavailability limitations : Poor aqueous solubility (LogS < -4) reduces in vivo efficacy despite strong COX-2 inhibition in vitro .
- Metabolic stability : Hepatic CYP450-mediated demethylation of 2,6-dimethyl groups can diminish activity, requiring prodrug strategies .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Thiazolo-Triazole Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Purity Validation | Reference |
|---|---|---|---|---|
| Cyclocondensation | Diethyl oxalate, NaH, toluene, reflux | 65 | MP: 141–143°C, elemental analysis | |
| Functionalization | 2,4-Dichlorophenoxyacetic acid hydrazide, DMSO, 18h reflux | 70 | ¹H NMR (DMSO-d₆), IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
